molecular formula C17H20BrNO2 B11593749 3-[5-(4-bromophenyl)-1-butyl-1H-pyrrol-2-yl]propanoic acid

3-[5-(4-bromophenyl)-1-butyl-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B11593749
M. Wt: 350.2 g/mol
InChI Key: DFDXTQCTBIMDML-UHFFFAOYSA-N
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Description

3-[5-(4-bromophenyl)-1-butyl-1H-pyrrol-2-yl]propanoic acid is an organic compound that features a bromophenyl group attached to a pyrrole ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-bromophenyl)-1-butyl-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the bromophenyl group through a substitution reaction. The final step involves the addition of the propanoic acid group under controlled conditions to ensure the integrity of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH is crucial to achieve high yields and purity. The process may also include purification steps like recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-bromophenyl)-1-butyl-1H-pyrrol-2-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce phenyl derivatives.

Scientific Research Applications

3-[5-(4-bromophenyl)-1-butyl-1H-pyrrol-2-yl]propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[5-(4-bromophenyl)-1-butyl-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the propanoic acid moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-[5-(4-bromophenyl)-1-butyl-1H-pyrrol-2-yl]propanoic acid is unique due to the presence of the pyrrole ring, which imparts additional electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable tool in biological research.

Properties

Molecular Formula

C17H20BrNO2

Molecular Weight

350.2 g/mol

IUPAC Name

3-[5-(4-bromophenyl)-1-butylpyrrol-2-yl]propanoic acid

InChI

InChI=1S/C17H20BrNO2/c1-2-3-12-19-15(9-11-17(20)21)8-10-16(19)13-4-6-14(18)7-5-13/h4-8,10H,2-3,9,11-12H2,1H3,(H,20,21)

InChI Key

DFDXTQCTBIMDML-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=CC=C1C2=CC=C(C=C2)Br)CCC(=O)O

Origin of Product

United States

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